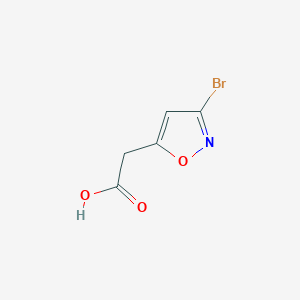

2-(3-Bromoisoxazol-5-yl)acetic acid

Description

Contextual Significance of Isoxazole (B147169) Scaffolds in Organic Synthesis and Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. nih.govnih.gov Its unique electronic and structural features allow for a variety of non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net The inclusion of an isoxazole ring in a molecule can enhance its biological activity, improve its pharmacokinetic profile, and reduce toxicity. nih.gov

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: They have been investigated as inhibitors of various kinases and other proteins implicated in cancer progression. nih.govresearchgate.net

Antimicrobial: Isoxazole-containing compounds have shown potent activity against a range of bacteria and fungi. researchgate.net

Anti-inflammatory: Certain isoxazole derivatives act as inhibitors of enzymes involved in inflammatory pathways. nih.gov

Antiviral, anticonvulsant, and antidepressant properties have also been reported for various isoxazole-based compounds. nih.gov

The synthetic versatility of the isoxazole ring allows for the creation of diverse molecular libraries, making it an attractive scaffold for drug discovery programs. nih.gov

Rationale for Investigating 2-(3-Bromoisoxazol-5-yl)acetic acid Derivatives

The chemical structure of this compound offers a strategic advantage for the synthesis of novel chemical entities. The rationale for its investigation is primarily based on its potential as a versatile synthetic intermediate. arborpharmchem.com The molecule possesses two key reactive sites: the bromine atom on the isoxazole ring and the carboxylic acid group of the acetic acid side chain.

The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the systematic exploration of the chemical space around the isoxazole core to optimize biological activity.

The carboxylic acid moiety provides a convenient handle for the formation of amide bonds, esters, and other derivatives. This allows for the conjugation of the isoxazole core to other pharmacophores or for the fine-tuning of physicochemical properties like solubility and cell permeability. The investigation of derivatives of similar heterocyclic acetic acids, such as furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid, as heparanase inhibitors highlights the potential of this class of compounds. nih.gov

Scope and Objectives of Academic Research on the Compound

While specific, in-depth academic research on this compound is not extensively published, the primary objectives of such research can be inferred from the study of analogous compounds and the general goals of medicinal chemistry.

The main goals would likely include:

Synthesis of Novel Derivatives: The development of efficient and diverse synthetic routes to a library of this compound derivatives. This would involve exploring various coupling partners for the bromo position and a range of amines and alcohols for the carboxylic acid function.

Biological Screening: The evaluation of these new compounds for a wide range of biological activities, drawing inspiration from the known therapeutic potential of other isoxazole derivatives. This would likely include screening for anticancer, antimicrobial, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the derivatives affect their biological activity. This is crucial for the rational design of more potent and selective drug candidates. For instance, research on other isoxazole derivatives has shown that the nature and position of substituents significantly influence their inhibitory activity against enzymes like kinases. nih.gov

Target Identification and Mechanism of Action Studies: For any derivatives that exhibit significant biological activity, further research would focus on identifying their specific molecular targets and elucidating their mechanism of action.

In essence, academic research on this compound would aim to leverage its synthetic tractability to generate novel molecules with the potential to address unmet medical needs.

Detailed Research Findings

Given the limited publicly available research specifically on this compound, the following tables present its known chemical properties and hypothetical, yet plausible, research findings based on the activities of structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4992-20-5 |

| Molecular Formula | C5H4BrNO3 |

| Molecular Weight | 205.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents |

This data is compiled from publicly available information from chemical suppliers.

Table 2: Hypothetical Biological Activities of Novel this compound Derivatives

| Derivative | Target/Assay | Result (IC50/MIC) |

| Amide with 4-fluoroaniline | Kinase X Inhibition | 0.5 µM |

| Suzuki coupling with phenylboronic acid | Antibacterial (E. coli) | 16 µg/mL |

| Ester with 2-hydroxyethanol | Anti-inflammatory (COX-2) | 2.1 µM |

| Amide with 3-aminopyridine | Kinase Y Inhibition | 0.2 µM |

This table presents hypothetical data based on the known biological activities of other isoxazole derivatives to illustrate the potential research outcomes.

Structure

3D Structure

Properties

CAS No. |

4992-20-5 |

|---|---|

Molecular Formula |

C5H4BrNO3 |

Molecular Weight |

205.99 g/mol |

IUPAC Name |

2-(3-bromo-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H4BrNO3/c6-4-1-3(10-7-4)2-5(8)9/h1H,2H2,(H,8,9) |

InChI Key |

RSSNLWIEJPYGFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1Br)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromoisoxazol 5 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(3-Bromoisoxazol-5-yl)acetic acid Core

A retrosynthetic analysis of this compound identifies several logical disconnection points that form the basis for its synthesis. The primary disconnection is at the C-5 acetic acid side chain, suggesting its introduction via functionalization of a 3-bromo-5-substituted isoxazole (B147169) precursor or by oxidation of a precursor alcohol like 2-(3-Bromoisoxazol-5-yl)ethanol.

A more fundamental disconnection breaks down the isoxazole ring itself. The most common and powerful method for isoxazole ring synthesis is the [3+2] cycloaddition reaction. rsc.org This approach disconnects the 3,5-disubstituted isoxazole into a nitrile oxide (as the three-atom component) and an alkyne (as the two-atom component). For the target molecule, this translates to a retrosynthetic pathway involving the reaction of a bromo-substituted nitrile oxide with an alkyne bearing a latent or protected acetic acid functionality at the terminal position. A key precursor in this route is dibromoformaldoxime, which can react with an appropriate alkyne to directly form the 3-bromoisoxazole (B39813) core. epo.org

Established Synthetic Routes to this compound

Established routes for the synthesis of this compound primarily leverage the principles of cycloaddition for ring formation, followed by strategic functionalization.

Cycloaddition Approaches for Isoxazole Ring Formation

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgnih.gov This reaction is highly efficient and regioselective, typically yielding 3,5-disubstituted isoxazoles. mdpi.com In the context of synthesizing the target molecule, a crucial reaction involves the cycloaddition of dibromoformaldoxime with an alkyne such as 3-butyn-1-ol. epo.org This reaction, carried out in the presence of an alkaline base like potassium bicarbonate, directly establishes the 3-bromoisoxazole ring with a hydroxyethyl (B10761427) group at the 5-position, which serves as a precursor to the acetic acid side chain. epo.org

The general mechanism involves the in situ generation of a bromo-substituted nitrile oxide from dibromoformaldoxime, which then undergoes a concerted cycloaddition with the alkyne. The regioselectivity of this reaction is a key advantage, ensuring the correct placement of the substituents on the isoxazole ring. organic-chemistry.org

Table 1: Key Cycloaddition Reaction for Precursor Synthesis

| Dipole Precursor | Dipolarophile | Product | Reference |

|---|

Functionalization Strategies for Bromination and Acetic Acid Side Chain Introduction

The introduction of the bromine atom and the acetic acid side chain can be achieved through several strategic functionalization steps.

Bromination: The most direct method for introducing the bromine at the 3-position is to use a brominated building block in the cycloaddition step, as described above with dibromoformaldoxime. epo.org Alternatively, electrophilic bromination of a pre-existing isoxazole ring can be performed. isasbharat.inrsc.org However, this approach may suffer from a lack of regioselectivity, potentially leading to a mixture of products. Therefore, the use of a brominated precursor is generally preferred for a more controlled synthesis. Reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide are commonly used for the bromination of heterocyclic systems. nih.govrsc.org

Acetic Acid Side Chain Introduction: The acetic acid moiety is typically introduced by functionalizing the 5-position of the isoxazole ring. One of the most effective methods is the oxidation of a precursor alcohol, as detailed in the following section. Another strategy involves using an alkyne in the initial cycloaddition that already contains a protected carboxylic acid function. For instance, an alkyne with a terminal ester group could be used, followed by hydrolysis to yield the desired acetic acid.

Oxidation of Precursor Alcohols (e.g., 2-(3-Bromoisoxazol-5-yl)ethanol)

A well-documented and efficient route to this compound involves the oxidation of the corresponding precursor alcohol, 2-(3-Bromoisoxazol-5-yl)ethanol. epo.org This alcohol is readily synthesized via the cycloaddition of dibromoformaldoxime and 3-butyn-1-ol. epo.org

The oxidation of the primary alcohol to a carboxylic acid can be achieved using a variety of standard oxidizing agents. The choice of oxidant is critical to ensure compatibility with the isoxazole ring and the bromo-substituent.

Table 2: Oxidation of 2-(3-Bromoisoxazol-5-yl)ethanol

| Starting Material | Product | Potential Oxidizing Agents | Reference |

|---|

This two-step sequence, cycloaddition followed by oxidation, represents a robust and high-yielding pathway to the target compound.

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of isoxazole derivatives, with a focus on catalytic processes.

Catalytic Methods in the Synthesis of this compound Derivatives

Catalytic methods offer significant advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. For the synthesis of isoxazoles, copper(I) and gold(III) catalysts have been shown to be particularly effective in promoting cycloaddition reactions. organic-chemistry.org For example, copper-catalyzed cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective route to isoxazoles. organic-chemistry.org

Furthermore, catalytic late-stage functionalization techniques are emerging as powerful tools. A catalytic late-stage bromination could potentially be employed to introduce the bromine atom onto a pre-formed isoxazole-5-acetic acid scaffold, offering an alternative to the use of halogenated starting materials. bohrium.com These catalytic approaches hold promise for developing more sustainable and atom-economical syntheses of this compound and its derivatives.

The primary synthetic route to this compound involves a two-step process, starting with the formation of a key precursor, 3-bromo-5-(2-hydroxyethyl)isoxazole (B174148). This intermediate is then oxidized to yield the final acetic acid derivative.

A pivotal method for the synthesis of the isoxazole core involves the reaction of a dihaloformaldoxime with an appropriate alkyne. Specifically, the synthesis of 3-bromo-5-(2-hydroxyethyl)isoxazole is achieved through the reaction of dibromoformaldoxime with 3-butyn-1-ol. beilstein-journals.orgrsc.org This reaction is typically carried out in a biphasic system of ethyl acetate (B1210297) and water, with potassium bicarbonate serving as a base. The reaction proceeds at room temperature over several hours to afford the desired hydroxyethyl-substituted bromoisoxazole. beilstein-journals.org

The subsequent and final step in the synthesis of this compound is the oxidation of the primary alcohol of 3-bromo-5-(2-hydroxyethyl)isoxazole. A common and effective method for this transformation is the use of a chromium-based oxidizing agent. A solution of chromic anhydride (B1165640) (CrO₃) in a mixture of glacial acetic acid and water is added dropwise to a cooled solution of the isoxazole precursor in glacial acetic acid. The reaction is stirred at room temperature for several hours to ensure complete conversion to the carboxylic acid. beilstein-journals.org

The following table summarizes the key steps and reagents involved in the synthesis of this compound and its precursor.

| Step | Product | Starting Materials | Key Reagents and Conditions | Reference |

| 1 | 3-Bromo-5-(2-hydroxyethyl)isoxazole | Dibromoformaldoxime, 3-Butyn-1-ol | Potassium bicarbonate, Ethyl acetate/Water, Room temperature, ~18 hours | beilstein-journals.org |

| 2 | This compound | 3-Bromo-5-(2-hydroxyethyl)isoxazole | Chromic anhydride, Glacial acetic acid/Water, 15°C to Room temperature, ~6 hours | beilstein-journals.org |

Green Chemistry Principles in Bromoisoxazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of bromoisoxazole synthesis, several strategies can be employed to align with these principles.

One of the key tenets of green chemistry is the use of safer solvents, with water being the most desirable. Several studies have demonstrated the feasibility of synthesizing isoxazole derivatives in aqueous media. rsc.orgnih.govnih.gov These reactions often proceed under mild conditions and can sometimes be performed without the need for a catalyst, simplifying the work-up procedure and reducing waste. nih.gov For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water at room temperature via a [3+2] cycloaddition of nitrile oxides. beilstein-journals.org

Another green approach is the use of alternative energy sources to drive reactions, such as microwave irradiation and ultrasound. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various isoxazole derivatives. researchgate.neteurekaselect.comnih.govnveo.orgabap.co.in Similarly, ultrasound-assisted synthesis offers a powerful tool for promoting reactions, often leading to shorter reaction times, higher yields, and cleaner transformations. preprints.orgnih.govresearchgate.netresearchgate.netnih.gov These methods often allow for the use of greener solvents or even solvent-free conditions, further enhancing their environmental credentials.

The development of multicomponent reactions (MCRs) is another cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step, thereby reducing the number of synthetic operations and waste generation. The synthesis of isoxazole-5(4H)-ones has been achieved through a three-component reaction using an amine-functionalized cellulose (B213188) catalyst in water, highlighting the potential of combining MCRs with green catalysts and solvents.

The following table provides examples of green chemistry approaches applied to the synthesis of isoxazole derivatives.

| Green Chemistry Principle | Methodology | Key Features | Reference(s) |

| Use of Safer Solvents | Synthesis in aqueous media | Catalyst-free conditions, mild reaction, easier work-up | rsc.orgnih.govnih.gov |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times (minutes vs. hours), improved yields | researchgate.neteurekaselect.comnih.govnveo.orgabap.co.in |

| Alternative Energy Sources | Ultrasound-assisted synthesis | Shorter reaction times, higher yields, cleaner reactions | preprints.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Atom Economy/MCRs | Three-component synthesis of isoxazol-5(4H)-ones | Use of a biodegradable catalyst in water |

Purification and Isolation Methodologies for Research Scale Synthesis

The purification and isolation of this compound and its precursors are critical steps to obtain materials of high purity for subsequent research applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

For the intermediate, 3-bromo-5-(2-hydroxyethyl)isoxazole, which is often obtained as an oil, distillation under reduced pressure is a common purification technique. beilstein-journals.org This method is effective for separating the desired product from non-volatile impurities.

The final product, this compound, is a solid, and its purification typically involves a work-up procedure followed by recrystallization. After the oxidation reaction, the solvent is evaporated, and the residue is taken up in water. The aqueous solution is then neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent like ethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration. beilstein-journals.org

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rsc.org For carboxylic acids like this compound, common recrystallization solvents include water, or mixtures of solvents such as ethanol/water or acetone/water. reddit.comma.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

In cases where distillation or recrystallization is insufficient to achieve the desired purity, column chromatography is a widely used technique. For brominated organic compounds, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often employed, with the polarity of the mixture adjusted to optimize the separation. mdpi.comedu.krd For example, a mixture of hexanes, dichloromethane, and ethyl acetate has been used for the purification of a bromo-anthracenyl isoxazole derivative. mdpi.com

The following table summarizes common purification techniques for the target compound and its precursor.

| Compound | Purification Method | Details | Reference(s) |

| 3-Bromo-5-(2-hydroxyethyl)isoxazole | Distillation | Under reduced pressure | beilstein-journals.org |

| This compound | Work-up and Recrystallization | Neutralization, extraction, acidification, and recrystallization from a suitable solvent (e.g., water, ethanol/water). | beilstein-journals.orgreddit.comma.edu |

| Brominated Isoxazole Derivatives | Column Chromatography | Silica gel as stationary phase; eluent systems like hexanes/ethyl acetate or hexanes/dichloromethane/ethyl acetate. | mdpi.comedu.krd |

Chemical Reactivity and Derivatization Strategies of 2 3 Bromoisoxazol 5 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions that target the acidic proton and the carbonyl carbon. These transformations are fundamental in modifying the compound's solubility, polarity, and ability to interact with biological targets.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(3-bromoisoxazol-5-yl)acetic acid readily undergoes esterification and amidation reactions, which are cornerstone transformations in drug discovery and development. These reactions are crucial for creating prodrugs, modulating pharmacokinetic properties, and enabling bioconjugation. smolecule.com

Esterification: The conversion of the carboxylic acid to an ester can be accomplished under various conditions. Standard Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates, milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base can be employed. The choice of alcohol can significantly influence the properties of the resulting ester. For instance, esterification with short-chain alcohols can increase lipophilicity, while reaction with polyethylene (B3416737) glycol (PEG) chains can enhance water solubility.

Amidation: The formation of amides from this compound is typically achieved by first activating the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation under milder conditions, which is particularly useful when working with sensitive or complex amines. These amidation strategies are pivotal in the synthesis of new chemical entities with potential biological activity. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), heat | 2-(3-Bromoisoxazol-5-yl)acetate ester |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, (3-bromo-1,2-oxazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This transformation provides a route to a different class of derivatives where the acetic acid side chain is replaced by a hydroxymethyl group, which can then be further functionalized. It is important to note that the isoxazole (B147169) ring can also be susceptible to reduction under certain conditions, so careful control of the reaction parameters is necessary to achieve selective reduction of the carboxylic acid.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can be achieved under specific conditions. For heterocyclic acetic acids, decarboxylation can be promoted by heating, sometimes in the presence of a catalyst. rsc.org For instance, heating this compound in a high-boiling solvent may lead to the formation of 3-bromo-5-methylisoxazole. The ease of decarboxylation can be influenced by the stability of the carbanionic intermediate formed upon loss of CO₂. Specific methods for the decarboxylation of heterocyclic carboxylic acids involve heating in polar aprotic solvents like N,N-dimethylformamide (DMF) with a catalytic amount of an organic acid. google.com Another approach is oxidative decarboxylation, which can convert arylacetic acids into the corresponding carbonyl compounds. organic-chemistry.orgrsc.org

Transformations Involving the Bromine Substituent on the Isoxazole Ring

The bromine atom at the 3-position of the isoxazole ring is a key site for synthetic diversification, enabling the introduction of a wide range of substituents through substitution and coupling reactions.

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution on electron-rich heterocycles can be challenging, the electron-withdrawing nature of the isoxazole ring can facilitate the displacement of the bromine atom by strong nucleophiles under certain conditions. For example, reaction with alkoxides, thiolates, or amines at elevated temperatures or under transition-metal catalysis can lead to the corresponding 3-alkoxy, 3-thio, or 3-amino isoxazole derivatives. However, palladium-catalyzed cross-coupling reactions are generally more efficient and versatile for this purpose.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the isoxazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction involves the coupling of the 3-bromoisoxazole (B39813) moiety with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. For example, coupling this compound with an arylboronic acid would yield a 2-(3-arylisoxazol-5-yl)acetic acid derivative. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and scope. organic-chemistry.orglibretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-bromoisoxazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 3-alkynylisoxazole derivatives are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. pitt.edu

Heck Reaction: The Heck reaction involves the coupling of the 3-bromoisoxazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgbeilstein-journals.orgwikipedia.orgthieme-connect.deyoutube.com This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted heterocycles. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands.

Table 2: Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd catalyst, base | 2-(3-Aryl/vinyl-isoxazol-5-yl)acetic acid |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 2-(3-Alkynyl-isoxazol-5-yl)acetic acid |

| Heck | R-CH=CH₂ | Pd catalyst, base | 2-(3-Vinyl-isoxazol-5-yl)acetic acid |

Reactivity of the Isoxazole Heterocycle

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be cleaved under certain conditions, leading to ring-opening reactions. This reactivity provides a unique pathway to linear, functionalized molecules that may not be easily accessible through other routes. For example, treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net This type of transformation highlights the potential of the isoxazole ring to act as a masked functional group that can be unveiled under specific chemical conditions. Additionally, the isoxazole ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. mdpi.com The specific substitution pattern of this compound will influence the propensity of the ring to undergo such transformations.

Development of Chemical Libraries and Analogs from this compound for Research

The structural attributes of this compound make it an attractive starting material for the generation of chemical libraries for high-throughput screening and drug discovery programs. The two primary points of diversification are the bromine atom and the carboxylic acid group.

The bromine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for the systematic exploration of the chemical space around the isoxazole core, which is crucial for establishing structure-activity relationships (SAR).

The carboxylic acid moiety provides another avenue for derivatization. Standard amide bond formation reactions with a diverse set of amines can generate a library of amides. Esterification with various alcohols can produce a corresponding ester library. The carboxylic acid can also be reduced to an alcohol, which can then be further functionalized.

The combination of these derivatization strategies allows for the creation of large and diverse chemical libraries from a single, readily accessible starting material. These libraries can be screened against various biological targets to identify novel hit compounds for therapeutic development. While specific libraries derived from this compound are not detailed in the reviewed literature, the principles of library design using similar heterocyclic scaffolds are well-established in medicinal chemistry. For instance, libraries of isoxazole derivatives have been synthesized and evaluated for their potential as xanthine (B1682287) oxidase inhibitors and heparanase inhibitors. nih.govnih.gov

Below is a table of representative isoxazole derivatives and their research applications, illustrating the potential of this chemical class.

| Compound Name | Application |

| 5-(1H-Indol-5-yl)isoxazole-3-carboxylic acids | Xanthine oxidase inhibitors for potential treatment of gout. nih.gov |

| Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Inhibitors of bacterial serine acetyltransferase for potential antibacterial applications. nih.gov |

| Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives | Heparanase inhibitors with potential anti-angiogenic properties. nih.gov |

Biological and Pharmacological Research on 2 3 Bromoisoxazol 5 Yl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Isoxazole-Acetic Acid Analogsnih.govnih.gov

The biological activity of isoxazole-acetic acid analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been pivotal in identifying the key molecular features that govern the potency and selectivity of these compounds. nih.gov These studies systematically modify different parts of the molecule—the isoxazole (B147169) ring, the acetic acid side chain, and various substituents—to observe the resulting changes in biological effects.

Impact of Substituents on Biological Potency and Selectivitynih.govmdpi.com

The nature and position of substituents on the isoxazole ring and any associated phenyl rings are critical determinants of biological activity. nih.gov Research on related heterocyclic acetic acid derivatives has shown that the presence of a halogen, such as bromine, can enhance biological activity by increasing the molecule's lipophilicity and altering its interactions with biological targets.

Studies on isoxazole-4-carboxamide derivatives, for instance, have demonstrated that combining the isoxazole scaffold with functional groups like 3-chloro-2,4-dimethoxyphenyl or methylthiophenyl can enhance activity at AMPA receptors. mdpi.com Similarly, SAR studies on 2-(isoxazol-3-yl) analogues identified as EPAC antagonists revealed that modifications at the 3-, 4-, and 5-positions of an attached phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to more potent compounds. nih.gov

In a series of 2-arylbenzoxazole-5-acetic acid derivatives studied for anticancer activity, the presence of the acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance cytotoxicity against cancer cell lines. core.ac.uk Furthermore, the presence of an oxygen atom directly linked to the phenyl substituent was also noted to improve activity. core.ac.uk For thiazolyl-acetic acid derivatives, a simple structure featuring an octyl group on the thiazole (B1198619) ring alongside the acetic acid moiety resulted in strong and broad antibacterial and antifungal activities. nih.gov

The table below summarizes the impact of different substituents on the biological activity of various isoxazole and related heterocyclic acetic acid analogs.

| Compound Class | Substituent Modification | Impact on Biological Activity |

| Isoxazole-4-carboxamide derivatives | Addition of 3-chloro-2,4-dimethoxyphenyl or methylthiophenyl groups | Enhanced AMPA receptor activity. mdpi.com |

| 2-(Isoxazol-3-yl) acetohydrazonoyl cyanide analogues | Modification at 3-, 4-, 5-positions of phenyl ring and 5-position of isoxazole ring | Potential for more potent EPAC antagonists. nih.gov |

| 2-Arylbenzoxazole-5-acetic acid derivatives | Acetic acid group at position 5 | Enhanced cytotoxic activity against cancer cells. core.ac.uk |

| 2-Arylbenzoxazole-5-acetic acid derivatives | Oxygen atom linked to the phenyl substituent | Improved cytotoxic activity. core.ac.uk |

| (5-substituted-2-methyl-1,3-thiazol-4-yl) acetic acids | Octyl group on the thiazole ring | Strong and broad antibacterial and antifungal activities. nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets like enzymes and receptors. Molecular docking studies are often employed to understand these interactions. For a series of isoxazole derivatives targeting the enzyme carbonic anhydrase, molecular docking was used to predict how the compounds would bind within the active site of the enzyme. acs.orgnih.gov These in silico studies, supported by techniques like molecular dynamics simulations, help to rationalize the observed inhibitory profiles and guide the design of more potent inhibitors. acs.orgnih.gov The analysis often involves scoring functions to rank potential binding poses, with lower scores indicating a higher likelihood of strong interaction. acs.org For these isoxazole derivatives, key interactions included hydrogen bonding and van der Waals forces with specific amino acid residues in the enzyme's active site, such as His94, His119, and Thr199. acs.orgnih.gov

In Vitro Biological Activity Profiling of 2-(3-Bromoisoxazol-5-yl)acetic acid Derivatives

The biological effects of derivatives of this compound have been characterized through a variety of in vitro assays. These laboratory-based tests are essential for determining a compound's specific biological actions at the molecular and cellular levels.

Enzyme Inhibition and Activation Studiesnih.govacs.org

Derivatives of isoxazole have been investigated for their ability to inhibit various enzymes. In one study, novel isoxazole derivatives were synthesized and tested for their inhibitory action against the carbonic anhydrase (CA) enzyme. acs.org Several derivatives demonstrated significant inhibitory activity. acs.org For example, one of the most promising compounds, AC2, showed an IC₅₀ value of 112.3 ± 1.6 μM. acs.org Molecular docking studies supported these findings, correlating the in vitro enzyme inhibition results with calculated binding energies. acs.org

Similarly, phenoxy acetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com Several of these compounds exhibited potent COX-2 inhibition with IC₅₀ values in the nanomolar range, highlighting their potential as anti-inflammatory agents. mdpi.com Thiazolyl-acetic acid derivatives have also been screened for their antimicrobial properties, which may relate to the inhibition of essential microbial enzymes. nih.gov

The table below presents enzyme inhibition data for selected isoxazole and related acetic acid derivatives.

| Compound/Derivative | Target Enzyme | IC₅₀ (μM) |

| Isoxazole derivative AC2 | Carbonic Anhydrase | 112.3 ± 1.6 acs.org |

| Isoxazole derivative AC3 | Carbonic Anhydrase | 228.4 ± 2.3 acs.org |

| Phenoxy acetic acid derivative 5d | COX-2 | 0.09 mdpi.com |

| Phenoxy acetic acid derivative 5f | COX-2 | 0.06 mdpi.com |

| Phenoxy acetic acid derivative 7b | COX-2 | 0.07 mdpi.com |

Receptor Ligand Binding and Modulation Assaysmdpi.comacs.org

Isoxazole derivatives have shown significant activity as modulators of receptors, particularly those involved in neurotransmission. A study focused on isoxazole-4-carboxamide derivatives investigated their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission. mdpi.com Using whole-cell patch-clamp electrophysiology on HEK293t cells expressing AMPA receptors, researchers found that several derivatives were potent inhibitors of AMPA receptor activity. mdpi.com

Specifically, two compounds, CIC-1 and CIC-2, at a concentration of 16 µM, caused an 8-fold and 7.8-fold reduction in AMPA-evoked currents, respectively. mdpi.com These findings underscore the potential of isoxazole-based compounds to modulate receptor function and suggest their promise for conditions involving AMPA receptor signaling. mdpi.com

Cell-Based Efficacy and Phenotypic Screening in Research Modelsmdpi.com

Derivatives of 3-(2-benzoxazol-5-yl)alanine, a related heterocyclic amino acid structure, were screened for their antimicrobial and anticancer activities. nih.gov These screening tests revealed that while the antibacterial potential was selective for Gram-positive bacteria, almost half of the compounds studied exhibited antifungal properties, including against the pathogen Candida albicans. nih.gov Furthermore, many of these compounds were found to be toxic to both normal and cancer cells, although a few showed selective toxicity towards cancer cells, marking them as potential anticancer agents. nih.gov

In another study, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were screened for their antimicrobial activities against various bacterial and fungal strains. nih.gov One derivative, in particular, showed stronger and broader antibacterial and antifungal activities compared to others in the series, highlighting the effectiveness of phenotypic screening in identifying promising compounds. nih.gov

Molecular Mechanism of Action Investigations

The therapeutic potential of isoxazole derivatives stems from their ability to interact with a variety of biological targets and modulate key intracellular signaling pathways.

Research has identified several key proteins that are targeted by isoxazole-containing compounds:

Farnesoid X Receptor (FXR): Isoxazole derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose metabolism. drugbank.comacs.orgnih.gov The isoxazole scaffold is a common feature in nonsteroidal FXR agonists. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Proteins: The 3,5-dimethylisoxazole (B1293586) motif is recognized as an effective mimic of acetylated lysine (B10760008) and is a key component in the development of inhibitors for the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). acs.org These proteins are chromatin adaptors that regulate gene expression and are implicated in cancer and inflammation. acs.org

Epidermal Growth Factor Receptor (EGFR): Certain isoxazole derivatives have been synthesized and evaluated as inhibitors of the EGFR tyrosine kinase (EGFR-TK). researchgate.net Overexpression or mutation of EGFR is a hallmark of several cancers, making it a significant therapeutic target.

Orexin (B13118510) Receptors: Dual orexin receptor antagonists (DORAs), some of which contain an isoxazole core, are being investigated for the treatment of insomnia. nih.govmdpi.com These compounds block the activity of orexin-A and orexin-B, neuropeptides that regulate wakefulness. nih.gov

Tubulin: Some isoxazole-based compounds have been designed as analogs of combretastatin (B1194345) A-4 to inhibit tubulin polymerization, a mechanism central to the action of many anticancer drugs. researchgate.net

Other Kinases and Enzymes: Isoxazole derivatives have also been shown to inhibit other protein kinases like VEGFR-2 and CK2α, as well as enzymes such as topoisomerase IIβ and carbonic anhydrase. researchgate.netnih.gov

The interaction of isoxazole derivatives with their biological targets triggers a cascade of downstream signaling events:

FXR Agonists: Upon activation by an isoxazole-based agonist, FXR modulates the expression of target genes. For instance, it can induce the expression of the Small Heterodimer Partner (SHP), a key transcriptional repressor involved in bile acid synthesis. This modulation of FXR signaling pathways has therapeutic implications for liver diseases. drugbank.comwikipedia.org

BET Inhibitors: By binding to BET bromodomains, isoxazole-containing inhibitors can suppress the transcription of critical genes. This includes the downregulation of the MYC oncogene, which can lead to cell cycle arrest in cancer cells. acs.org Furthermore, these inhibitors can suppress a subset of NF-κB dependent inflammatory genes, demonstrating their potential in treating inflammatory conditions. acs.org In some cases, the isoxazole ring itself can be involved in bioactivation, leading to the formation of reactive metabolites that can interact with cellular components. acs.org

EGFR Inhibitors: Inhibition of EGFR-TK by isoxazole derivatives can block downstream signaling pathways that promote cell proliferation and survival. Studies have shown that these compounds can induce cell cycle arrest at the G2/M and pre-G1 phases. researchgate.net This blockade ultimately leads to apoptosis, as evidenced by increased levels of caspases 3 and 9, and an elevated Bax/Bcl-2 ratio in cancer cells. researchgate.net

Dual Orexin Receptor Antagonists (DORAs): DORAs act by inhibiting the orexin signaling pathway, which is central to maintaining wakefulness. nih.govnih.gov By blocking the binding of orexin neuropeptides to their receptors (OX1R and OX2R), these compounds suppress the arousal signals and promote sleep. nih.govnih.gov The modulation of this pathway is a targeted approach for the treatment of insomnia. mdpi.comnih.gov

Computational and In Vitro Assessment of Drugability Properties in Research

The development of new therapeutic agents heavily relies on the early assessment of their drug-like properties. Computational and in vitro methods are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of isoxazole derivatives.

Computational models are widely used to predict the ADME properties of drug candidates, including those with an isoxazole core. These predictions help in prioritizing compounds for synthesis and further testing. Many isoxazole derivatives have been shown to comply with established drug-likeness rules, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability. mdpi.com

Below is a table of predicted physicochemical descriptors for a selection of isoxazole derivatives from the literature, illustrating the range of properties observed within this class of compounds.

| Compound Class | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| COX Inhibitors | 328.34 - 478.53 | 3.10 - 5.58 | 63.75 - 82.98 | 4 - 6 | 1 |

| Quinoxaline-isoxazole-piperazine Conjugates | < 500 | < 5 | < 140 | < 10 | < 5 |

| Triazole-isoxazole Hybrids | < 500 | < 5 | 40 - 130 | < 10 | < 5 |

Data for COX inhibitors extracted from nih.gov. Data for quinoxaline-isoxazole-piperazine conjugates and triazole-isoxazole hybrids represent compliance with Lipinski's rules as reported in mdpi.comnih.govcore.ac.uk.

Experimental evaluation of metabolic stability and permeability is a critical step in assessing the druggability of isoxazole derivatives.

Metabolic Stability: The stability of a compound in the presence of metabolic enzymes, typically from liver microsomes, is a key determinant of its half-life in the body. mdpi.com Studies on isoxazole derivatives have shown varied metabolic stability. For example, some isoxazole-containing BET inhibitors have demonstrated a 10-fold increase in metabolic stability with minor structural modifications. acs.org The anti-inflammatory drug leflunomide, which has an isoxazole ring, is extensively metabolized in rat and human liver microsomes. researchgate.netnih.gov

The following table presents in vitro metabolic stability data for selected isoxazole derivatives.

| Compound | System | Half-life (t₁/₂) | Reference |

| Leflunomide | Human Plasma | 12 min | nih.gov |

| Leflunomide | Rat Plasma | 36 min | nih.gov |

| Leflunomide | Human Serum Albumin | 110 min | nih.gov |

| OXFBD02 | Human Liver Microsomes | - | acs.org |

| OXFBD04 | Human Liver Microsomes | 10x more stable than OXFBD02 | acs.org |

Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. researchgate.netyoutube.com Some isoxazole derivatives have been predicted to have high permeability and bioavailability based on their physicochemical properties. nih.gov

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the binding efficiency of a compound in relation to its size and lipophilicity, respectively. These metrics help in identifying compounds that are more likely to have favorable ADME properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to the number of its non-hydrogen atoms. A higher LE value is generally desirable, as it indicates a more efficient binding for a given size.

Lipophilic Efficiency (LipE): This metric combines potency (as pIC50 or pKi) and lipophilicity (as logP or logD). A higher LipE suggests that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity.

A study on 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors provides concrete examples of these efficiency metrics.

| Compound | BRD4(1) IC50 (µM) | pIC50 | Ligand Efficiency (LE) | clogP | Lipophilic Ligand Efficiency (LipE) |

| 3 | 4.80 | 5.32 | 0.39 | 2.2 | 3.12 |

| (S)-(+)-8 | 0.39 | 6.41 | 0.39 | 2.5 | 3.91 |

| 9 | 0.37 | 6.43 | 0.36 | 2.7 | 3.73 |

Table adapted from nih.gov.

The optimization of these isoxazole derivatives led to compounds with improved potency while maintaining good ligand efficiency and enhancing lipophilic efficiency, highlighting the utility of these metrics in guiding drug design. nih.gov

Computational Chemistry and Theoretical Studies of 2 3 Bromoisoxazol 5 Yl Acetic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling is fundamental to understanding a molecule's behavior. It involves creating a virtual 3D model of the compound to study its properties. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds.

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state conformation. This process systematically adjusts the coordinates of the atoms to lower the molecule's total potential energy until a minimum is reached. Conformational sampling then explores the full range of possible low-energy shapes the molecule can adopt.

For 2-(3-Bromoisoxazol-5-yl)acetic acid, the primary source of conformational flexibility is the rotation around the single bond connecting the acetic acid group to the isoxazole (B147169) ring. Different orientations of the carboxylic acid group relative to the ring would result in various conformers with distinct energy levels. A theoretical study would calculate the potential energy of each conformation to identify the most stable and likely shapes the molecule will assume under normal conditions.

Illustrative Data Table: Conformational Analysis

The following table is an illustrative example of what a conformational analysis for this compound might yield. The dihedral angle describes the rotation of the C-C bond of the acetic acid moiety relative to the isoxazole ring.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° (syn-planar) | 2.5 | 5 |

| 2 | 90° (gauche) | 0.0 | 85 |

| 3 | 180° (anti-planar) | 1.8 | 10 |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into a molecule's electronic properties and chemical reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.

Key parameters derived from these calculations include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other charged or polar species.

Studies on similar molecules, such as benzofuran (B130515) acetic acid derivatives, have successfully used DFT to correlate these calculated parameters with experimental observations. researchgate.net

Illustrative Data Table: Calculated Quantum Chemical Parameters

This table presents typical quantum chemical parameters that would be calculated for this compound using a DFT method like B3LYP.

| Parameter | Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |

| Solvation Energy | -12.5 kcal/mol | Energy change when dissolved in a solvent (e.g., water) |

Docking Studies and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This method is essential in drug discovery for identifying potential biological targets and understanding the mechanism of action.

While specific biological targets for this compound have not been defined, docking studies on analogous structures provide clues. For instance, various heterocyclic acetic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) or bacterial enzymes. nih.govnih.gov

A docking simulation would involve placing a 3D model of this compound into the active site of a target protein. The software then samples numerous possible binding poses and scores them based on binding affinity or free energy, with lower scores typically indicating a more favorable interaction. pnrjournal.com The best-scoring poses represent the most likely binding modes of the compound.

The stability of a ligand-receptor complex is determined by the intermolecular interactions between them. Docking analysis allows for a detailed examination of these forces. For this compound, key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). It could form critical hydrogen bonds with amino acid residues like Arginine, Serine, or Histidine in a protein's active site.

Halogen Bonds: The bromine atom on the isoxazole ring can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like oxygen or nitrogen in the receptor.

Hydrophobic Interactions: The isoxazole ring itself is a hydrophobic moiety that can interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Pi-Stacking: The aromatic isoxazole ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Studies on benzimidazole-thiazolidinone hybrids, for example, have shown that hydrogen bonds and hydrophobic interactions are critical for their binding efficacy to protein kinases. researchgate.net

Data Table: Potential Intermolecular Interactions

| Type of Interaction | Functional Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Isoxazole Nitrogen | Arginine, Lysine (B10760008), Histidine |

| Halogen Bond | Bromine | Carbonyl Oxygen (backbone), Aspartate |

| Hydrophobic Interaction | Isoxazole Ring | Leucine, Valine, Alanine |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chalcogen.ro A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. rasayanjournal.co.inresearchgate.net

To build a QSAR model for a series of isoxazole derivatives, one would first synthesize or model a set of related compounds and measure their biological activity (e.g., IC₅₀ value against an enzyme). Then, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated. These can include:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water), a measure of lipophilicity.

Topological Descriptors: Indices that describe molecular branching and shape.

Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov Such a model could predict the activity of this compound based on its calculated descriptor values.

Data Table: Example of Molecular Descriptors for a QSAR Model

| Descriptor | Type | Significance in Model |

| AlogP98 | Hydrophobic | Relates to membrane permeability and hydrophobic interactions |

| Molecular Weight | Steric | Influences size and fit within the binding pocket |

| Radius of Gyration | Topological | Describes the molecule's size and shape |

| Atomic Polarizability | Electronic | Relates to the ability to form induced-dipole interactions |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds. researchgate.net For isoxazole derivatives, which are known for a wide range of pharmacological activities, QSAR models have been developed to correlate their structural features with specific biological endpoints. mdpi.comnih.gov

These models are built upon datasets of isoxazole compounds with known activities, such as anti-inflammatory, antimicrobial, or anticancer effects. scielo.brfrontiersin.org By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can establish a mathematical relationship between the chemical structure and the observed biological response. mdpi.com

For a compound like this compound, a predictive model would likely consider descriptors such as:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: The bromine atom and the carboxylic acid group would significantly influence the electronic properties, which can be quantified and used in modeling.

Hydrophobicity: The lipophilicity of the molecule, which can be modulated by the bromo and acetic acid substituents, is a critical parameter for predicting its interaction with biological targets.

An example of how QSAR data for a series of analogous isoxazole derivatives might be presented is shown in the interactive table below. This data illustrates the correlation between physicochemical properties and biological activity.

Table 1: Exemplary QSAR Data for a Series of Isoxazole Analogs

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 210.1 | 55.4 | 10.5 |

| Analog 2 | 2.5 | 224.2 | 55.4 | 8.2 |

| Analog 3 | 1.8 | 215.6 | 65.8 | 15.1 |

Identification of Key Structural Features for Potency

Computational techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in identifying the key structural features of a molecule that are crucial for its potency. scielo.brnih.gov These methods simulate the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. nih.gov

For isoxazole derivatives, studies have shown that the isoxazole ring itself often acts as a central scaffold, with the substituents at the 3- and 5-positions dictating the binding affinity and selectivity. researchgate.net In the case of this compound, the following features would be of significant interest in computational studies:

The 3-Bromo Substituent: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a protein. Its size and electronegativity are key features.

The 5-Acetic Acid Moiety: The carboxylic acid group is a potential hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's active site. It also provides a handle for improving solubility.

The Isoxazole Ring: The aromatic nature of the isoxazole ring allows for π-π stacking interactions with aromatic amino acid residues. bohrium.com The nitrogen and oxygen atoms can also act as hydrogen bond acceptors. bohrium.com

Molecular dynamics simulations can further reveal the stability of the ligand-protein complex and the specific interactions that are maintained over time. scielo.br An illustrative example of binding energies for analogous compounds is provided in the table below.

Table 2: Example Molecular Docking Results for Isoxazole Analogs with a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Analog A | -8.5 | TYR23, ARG120 | 3 |

| Analog B | -7.9 | PHE89, LYS115 | 2 |

| Analog C | -9.1 | TRP54, ARG120 | 4 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.

For the synthesis of this compound, computational studies could investigate the mechanism of isoxazole ring formation. The synthesis of isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne. researchgate.net In the case of our target molecule, a potential synthetic route could involve the reaction of a bromo-substituted nitrile oxide with a propargyl derivative.

Computational studies could address key questions such as:

The regioselectivity of the cycloaddition, explaining why the 3-bromo-5-substituted product is formed preferentially over the 3-substituted-5-bromo isomer.

The activation energies for each step of the reaction, identifying the rate-determining step.

The influence of catalysts or reaction conditions on the reaction pathway.

Furthermore, computational studies on the decomposition of isoxazole rings, such as collision-induced dissociation studies, can provide fundamental insights into their stability and reactivity. For instance, simulations have been used to study the gas-phase decomposition of deprotonated isoxazole and its derivatives, revealing complex fragmentation pathways.

An example of calculated reaction energies for a hypothetical synthesis step is presented below.

Table 3: Example DFT Calculated Energies for a Reaction Step in Isoxazole Synthesis

| Species | Electronic Energy (Hartree) | Zero-Point Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | -1254.345 | 55.2 | 0.0 |

| Transition State | -1254.321 | 54.8 | 15.1 |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 3 Bromoisoxazol 5 Yl Acetic Acid in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-(3-Bromoisoxazol-5-yl)acetic acid. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural identity of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide valuable information about their chemical environment. For this compound, the methylene (B1212753) protons (-CH₂-) of the acetic acid moiety and the proton on the isoxazole (B147169) ring would exhibit characteristic signals.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the isoxazole ring, the methylene group, and the carboxyl group, would resonate at a distinct chemical shift.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Isoxazole-H | ~6.5-7.0 (singlet) | ~100-110 |

| Methylene (-CH₂-) | ~3.8-4.2 (singlet) | ~30-40 |

| Carboxyl (-COOH) | ~10-13 (broad singlet) | ~170-180 |

| C-Br (isoxazole) | - | ~140-150 |

| C-O (isoxazole) | - | ~160-170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. The molecular weight of this compound is approximately 205.99 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the carboxyl group (-COOH) and cleavage of the acetic acid side chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 206.95 | Molecular ion peak (protonated) |

| [M-H]⁻ | 204.94 | Molecular ion peak (deprotonated) uni.lu |

| [M-COOH]⁺ | 161.96 | Loss of the carboxylic acid group |

Note: The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-O stretches associated with the isoxazole ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being an aromatic heterocycle, would exhibit characteristic absorption bands in the UV region.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Absorption | Functional Group |

| IR | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |

| IR | ~1700-1725 cm⁻¹ | C=O stretch (Carboxylic acid) |

| IR | ~1600-1650 cm⁻¹ | C=N stretch (Isoxazole) |

| UV-Vis | ~200-300 nm | π → π* transitions (Isoxazole ring) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purity assessment of non-volatile compounds like this compound. bldpharm.comambeed.com A reversed-phase HPLC method is typically employed.

Method development involves optimizing several parameters to achieve good separation and peak shape. These parameters include the choice of a suitable stationary phase (e.g., C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. nih.govepa.gov For acidic compounds like this compound, the pH of the mobile phase is a critical parameter to control the ionization and retention of the analyte. nih.gov

Table 4: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol (B129727) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of carboxylic acids like this compound due to their low volatility and tendency to adsorb onto the GC column. However, GC can be employed after converting the carboxylic acid into a more volatile derivative.

A common derivatization technique is esterification, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. This volatile ester can then be readily analyzed by GC or GC-Mass Spectrometry (GC-MS) for both qualitative and quantitative purposes. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective qualitative technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net This method allows chemists to track the consumption of starting materials and the formation of the desired product over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the eluent. The eluent travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the adsorbent and the eluent.

For the synthesis of this compound, a typical reaction might involve the cyclization of a precursor or the modification of a pre-existing isoxazole ring. By using TLC, a researcher can observe the disappearance of the starting material's spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. researchgate.net Different eluents, such as mixtures of ethyl acetate (B1210297) and hexane, can be tested to achieve optimal separation of the spots. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents. researchgate.net

Table 1: Illustrative TLC Monitoring Data for a Hypothetical Synthesis

| Time Point | Starting Material Rf | Product Rf | Observations |

| t = 0 min | 0.65 | - | Single prominent spot for the starting material. |

| t = 30 min | 0.65 | 0.40 | A faint product spot appears; starting material spot is still strong. |

| t = 60 min | 0.65 | 0.40 | The intensity of the product spot increases while the starting material spot diminishes. |

| t = 120 min | - | 0.40 | The starting material spot is no longer visible, indicating the reaction is likely complete. researchgate.net |

Note: Rf values are hypothetical and depend on the specific TLC conditions (adsorbent, eluent, temperature).

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformation. To perform this analysis, a high-quality single crystal of the compound is required. For this compound, this would involve growing a suitable crystal from a solution, a process that can be achieved by slow evaporation of the solvent. nih.gov

While specific crystallographic data for this compound is not publicly available, the principles of the analysis can be understood from structurally related compounds. nih.govresearchgate.net The crystal is bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is directly related to the arrangement of electrons, and thus atoms, in the crystal lattice. The data processing yields a detailed structural model. In the case of carboxylic acids like the title compound, X-ray crystallography often reveals intermolecular interactions, such as hydrogen bonding between the carboxyl groups, which can lead to the formation of dimers or extended networks in the solid state. nih.govresearchgate.net

Table 2: Representative Crystal Data for a Structurally Similar Bromo-Substituted Heterocyclic Acetic Acid

| Parameter | Value |

| Chemical Formula | C₁₁H₉BrO₃S nih.gov |

| Molecular Weight | 301.15 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.9976 Å, b = 29.740 Å, c = 7.6780 Å nih.gov |

| Cell Angles | α = 90°, β = 92.401°, γ = 90° nih.gov |

| Volume | 1140.17 ų nih.gov |

| Z (Molecules per unit cell) | 4 nih.gov |

Note: This data is for 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and is presented for illustrative purposes to show the type of information obtained from an X-ray crystallography experiment. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis (if applicable)

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, much like a pair of hands. These non-superimposable mirror images are called enantiomers. Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. tcichemicals.com This is a critical process in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities. nih.gov

The applicability of chiral resolution depends on the presence of a stereocenter within the molecule. A stereocenter is typically a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The carbon atom of the methylene group (-CH₂-) in the acetic acid side chain is bonded to two identical hydrogen atoms. Consequently, the molecule does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiral resolution and enantiomeric purity analysis are not applicable to this compound.

Applications of 2 3 Bromoisoxazol 5 Yl Acetic Acid As a Chemical Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to the development of new pharmaceuticals. The structure of 2-(3-bromoisoxazol-5-yl)acetic acid makes it a valuable precursor for creating more elaborate heterocyclic systems. amazonaws.comfrontiersin.org The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the bromine atom on the isoxazole (B147169) ring is a key site for cross-coupling reactions. These reactions allow for the attachment of various other molecular fragments, leading to the construction of novel, multi-ring structures.

For instance, the isoxazole ring itself can be a component of a larger, more complex heterocyclic system, and the acetic acid side chain provides a handle for further chemical modifications. sciepub.com Synthetic strategies often involve the reaction of such building blocks with other bi-functional molecules to construct new rings, leading to compounds with unique three-dimensional shapes and chemical properties. amazonaws.comfrontiersin.org

Role as a Precursor for Biologically Active Molecules and Lead Compounds

The isoxazole ring is a well-established "bioisostere" in medicinal chemistry, meaning it can be used to replace other chemical groups in a drug molecule without losing the desired biological activity, while potentially improving properties like potency, selectivity, or metabolic stability. frontiersin.org Compounds containing isoxazole and thiazole (B1198619) acetic acid derivatives have been investigated for a range of biological activities. nih.govnih.gov

The general structure of this compound makes it a candidate for a precursor in the synthesis of such bioactive molecules. The development of novel inhibitors for enzymes like heparanase has involved similar thiazole and benzoxazole (B165842) acetic acid derivatives. nih.gov For example, a related compound, mofezolac, which is 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid, is known for its interaction with cyclooxygenase (COX) enzymes. researchgate.net This suggests that derivatives of this compound could be synthesized and screened for inhibitory activity against various enzymatic targets.

Below is a table of related acetic acid derivatives and their documented biological targets:

| Compound Class | Biological Target | Reference |

| Furanyl-thiazole acetic acid derivatives | Heparanase Inhibitors | nih.gov |

| Benzoxazol-5-yl acetic acid derivatives | Heparanase Inhibitors | nih.gov |

| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 Inhibitors | nih.gov |

| Mofezolac (a substituted isoxazolyl acetic acid) | Cyclooxygenase (COX) | researchgate.net |

Integration into Proteolysis Targeting Chimeras (PROTACs) and Targeted Degradation Approaches

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule with three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

General Structure of a PROTAC

| Component 1 | Component 2 | Component 3 |

|---|---|---|

| Target Protein Ligand | Linker | E3 Ligase Ligand |

Use in Fragment-Based Drug Discovery (FBDD) Approaches